3-(4-Benzyloxyphenyl)phenylacetic acid
Overview
Description
3-(4-Benzyloxyphenyl)phenylacetic acid is an organic compound with the molecular formula C21H18O3 It is a derivative of phenylacetic acid, featuring a benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 4-benzyloxybenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Another method involves the use of Grignard reagents. For instance, the reaction of 4-benzyloxybenzyl bromide with phenylmagnesium bromide, followed by acidic workup, can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyloxy group can yield the corresponding benzyl alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzyloxybenzyl alcohol.
Substitution: Nitrobenzyloxyphenylacetic acid or halogenated derivatives.
Scientific Research Applications
3-(4-Benzyloxyphenyl)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)phenylacetic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- Phenylacetic acid
- Benzyloxybenzene
Uniqueness
3-(4-Benzyloxyphenyl)phenylacetic acid is unique due to the presence of both benzyloxy and phenylacetic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from its simpler analogs.
Biological Activity
3-(4-Benzyloxyphenyl)phenylacetic acid, also known by its chemical structure and various identifiers, has garnered attention in recent research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenylacetic acid backbone with a benzyloxy substituent. Its molecular formula is CHO, and it is characterized by the following structural formula:
This structure contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential as an antagonist to G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.
Key Mechanisms:
- Inhibition of ERK1/2 Phosphorylation : Research indicates that this compound can inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34, suggesting a role in modulating signaling pathways associated with cell proliferation and survival .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular models.
Biological Activity
The biological effects of this compound have been investigated across various studies, highlighting its therapeutic potential:
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular assays, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Animal models have suggested that this compound may protect against neurodegeneration, although more research is needed to elucidate the underlying mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against these cells.
- Inflammation Model : In an animal model of induced inflammation, treatment with this compound resulted in a marked decrease in inflammatory cytokines compared to control groups, supporting its anti-inflammatory potential.
- Neuroprotection in Rodent Models : Research involving rodent models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal loss, indicating its potential as a neuroprotective agent.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
Compound Name | Structure Characteristics | Biological Activities |
---|---|---|
This compound | Benzyloxy group enhances binding | Anticancer, anti-inflammatory |
Phenylacetic Acid | Lacks benzyloxy group | Limited bioactivity |
2-(2-Phenoxyacetamido)propanoic Acid | Different scaffold | GPR34 antagonism |
Properties
IUPAC Name |
2-[3-(4-phenylmethoxyphenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)24-15-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUBMDDENSLKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742816 | |
Record name | [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-18-8 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.